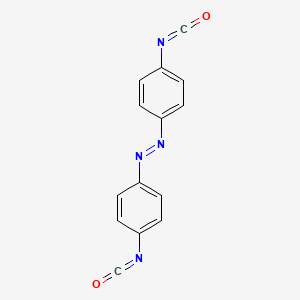![molecular formula C13H15Cl B14718252 7-Chloro-7-phenylbicyclo[4.1.0]heptane CAS No. 13383-32-9](/img/structure/B14718252.png)
7-Chloro-7-phenylbicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-7-phenylbicyclo[4.1.0]heptane is a bicyclic compound with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring. The presence of a chlorine atom and a phenyl group at the 7th position of the bicyclic system makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-7-phenylbicyclo[4.1.0]heptane typically involves the reaction of cyclohexene with a carbene precursor, such as dichlorocarbene, in the presence of a base like sodium hydroxide. The reaction proceeds through the formation of a cyclopropane ring, resulting in the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for 7-chloro-7-phenylbicyclo[41
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-7-phenylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Tributyltin Hydride: Used for reduction reactions.
Nucleophiles: Used for substitution reactions.
Major Products
7-Phenylbicyclo[4.1.0]heptane: Formed through reduction.
Substituted Derivatives: Formed through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
7-Chloro-7-phenylbicyclo[4.1.0]heptane has several applications in scientific research:
Biology and Medicine:
Industry: Used in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 7-chloro-7-phenylbicyclo[4.1.0]heptane involves its interaction with various molecular targets, depending on the specific reaction it undergoes. For example, during reduction, the compound forms a radical intermediate that leads to the final product .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-7-methylbicyclo[4.1.0]heptane
- 7-Bromo-7-phenylbicyclo[4.1.0]heptane
- 7,7-Dichlorobicyclo[4.1.0]heptane
Eigenschaften
CAS-Nummer |
13383-32-9 |
|---|---|
Molekularformel |
C13H15Cl |
Molekulargewicht |
206.71 g/mol |
IUPAC-Name |
7-chloro-7-phenylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C13H15Cl/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)13/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI-Schlüssel |
MUIGEANARQQXFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C2(C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


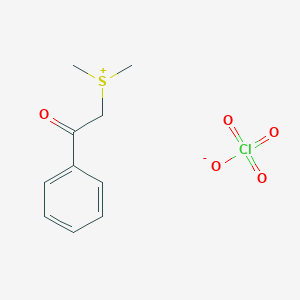
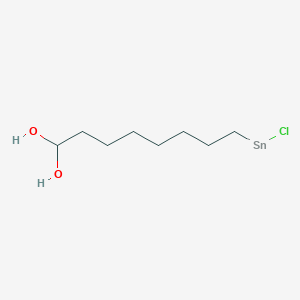


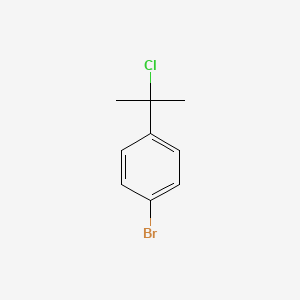
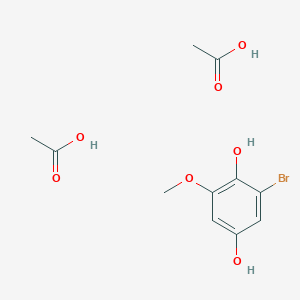

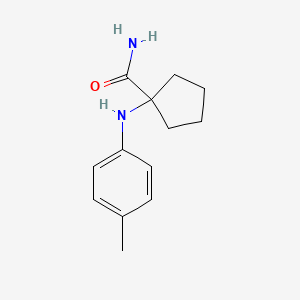

![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)
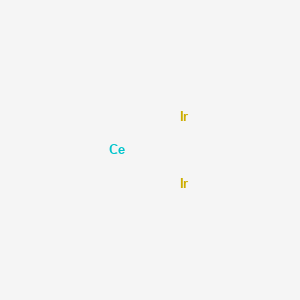
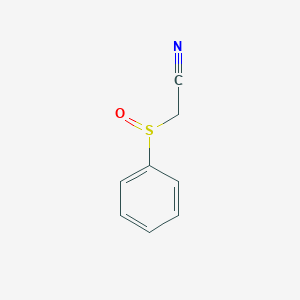
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
